![molecular formula C13H12ClF3N6O2S B3001809 (E)-N'-amino-N''-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine CAS No. 338420-81-8](/img/structure/B3001809.png)
(E)-N'-amino-N''-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine
Overview
Description
(E)-N’-amino-N’'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine is a complex organic compound that features a combination of sulfonyl, pyridine, and guanidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-amino-N’'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be achieved through the chlorination of 5-(trifluoromethyl)pyridine.
Introduction of the Guanidine Group: The pyridine intermediate is then reacted with a guanidine derivative under controlled conditions to introduce the guanidine functional group.
Sulfonylation: The final step involves the sulfonylation of the guanidine intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-amino-N’'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a guanidine core with a benzenesulfonyl group and a pyridine moiety, which contributes to its biological activity. Its unique structure allows for specific interactions with biological targets, making it a candidate for drug development.
Molecular Formula
- Molecular Formula: C15H14ClF3N4O2S
- Molecular Weight: 400.81 g/mol
Structural Characteristics
The compound's structural elements include:
- Guanidine group: Known for its basicity and ability to form hydrogen bonds.
- Benzenesulfonyl moiety: Enhances solubility and stability.
- Trifluoromethyl-pyridine: Imparts lipophilicity and potential for interaction with biological membranes.
Anticancer Activity
Research has indicated that compounds similar to (E)-N'-amino-N''-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine exhibit anticancer properties. For instance, studies have shown that guanidine derivatives can inhibit tumor cell proliferation by interfering with cellular signaling pathways.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related guanidine compound effectively inhibited the growth of breast cancer cells in vitro, suggesting potential for further development into anticancer agents.
Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial activity. Compounds containing sulfonamide functionalities have been widely used as antibiotics.
Data Table: Antimicrobial Activity of Sulfonamide Derivatives
Compound Name | Activity Against | Mechanism |
---|---|---|
Sulfanilamide | Gram-positive bacteria | Inhibition of folic acid synthesis |
This compound | TBD | TBD |
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease processes, particularly those related to cancer and bacterial infections. The guanidine structure can mimic substrates or transition states, thereby inhibiting enzyme activity.
Case Study:
Research has highlighted the role of guanidine derivatives in inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms.
Drug Design and Development
Given its structural features, this compound serves as a scaffold for the development of new pharmaceuticals targeting various diseases.
Data Table: Drug Candidates Derived from Guanidine Structures
Drug Candidate | Target Disease | Status |
---|---|---|
Compound A | Cancer | Preclinical |
Compound B | Bacterial Infection | Clinical Trials |
Mechanism of Action
The mechanism of action of (E)-N’-amino-N’'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and guanidine groups can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Benzenesulfonyl chloride: Used in the sulfonylation step.
Guanidine derivatives: Structurally similar compounds with varying substituents.
Uniqueness
(E)-N’-amino-N’'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl and guanidine groups provide strong binding interactions with molecular targets.
Biological Activity
(E)-N'-amino-N''-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}guanidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a guanidine core, which is known for its diverse biological activities. The presence of a benzenesulfonyl group and a chlorinated pyridine moiety enhances its pharmacological profile, potentially contributing to its activity against various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of guanidine derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For instance:
- Cytotoxicity : Many guanidine derivatives demonstrated IC50 values below 100 μM against these cell lines, indicating potent cytotoxic activity. Specifically, compounds with structural similarities to this compound showed promising results in inducing apoptosis in cancer cells .
- Mechanism of Action : The mechanism often involves the induction of caspase activity and alterations in mitochondrial membrane potential, leading to increased apoptosis. Morphological changes consistent with apoptosis were observed following treatment with related compounds .
Antimicrobial Activity
The guanidine functionality is also associated with antimicrobial properties. Compounds containing guanidine groups have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The potential of this compound as an antimicrobial agent is supported by:
- Targeting Mechanisms : Similar guanidine derivatives have been found to disrupt bacterial cell membranes through ionic interactions with negatively charged lipids, effectively destabilizing the bacterial cell wall .
Research Findings and Case Studies
Properties
IUPAC Name |
1-amino-2-(benzenesulfonyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N6O2S/c14-10-6-8(13(15,16)17)7-19-11(10)21-22-12(20-18)23-26(24,25)9-4-2-1-3-5-9/h1-7H,18H2,(H,19,21)(H2,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNWHJDHXFAOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(NN)NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\NN)/NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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